molecular formula C6H8O3 B1337818 1,2-Ethanediol, 1-(2-furanyl)-, (1R)- CAS No. 14086-08-9

1,2-Ethanediol, 1-(2-furanyl)-, (1R)-

Cat. No. B1337818
CAS RN: 14086-08-9
M. Wt: 128.13 g/mol
InChI Key: YOSOKWRRCVPEJS-RXMQYKEDSA-N
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Description

“1,2-Ethanediol, 1-(2-furanyl)-, (1R)-” is a chemical compound with the molecular formula C6H8O3 . It is also known as 2-(D-glycerol -1,2-dihydroxyethyl) furan . This compound is a natural product found in Actinosynnema pretiosum .


Molecular Structure Analysis

The molecular structure of “1,2-Ethanediol, 1-(2-furanyl)-, (1R)-” can be represented by the InChI string: InChI=1S/C6H8O3/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2 . This indicates that the compound has a furan ring attached to a 1,2-ethanediol group. The molecular weight of the compound is 128.13 g/mol .


Physical And Chemical Properties Analysis

The compound “1,2-Ethanediol, 1-(2-furanyl)-, (1R)-” has a molecular weight of 128.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 128.047344113 g/mol . The topological polar surface area of the compound is 53.6 Ų .

Scientific Research Applications

Carbohydrate Derivative and Synthesis Intermediate

1,2-Ethanediol, 1-(2-furanyl)-, (1R)-, also known as 2-(1,2-dihydroxyethyl)-furan, serves as a carbohydrate derivative and chiral furan diol, important for carbohydrate and natural product syntheses. It is a by-product from the acid-catalyzed dehydration of D-hexoses, with improved yields when Hg(II) salts are used. This compound has potential applications as a biofuel source when derived from cellulose, and its synthesis involves acid-catalyzed dehydration reactions on advanced carbohydrate intermediates to avoid racemization and isomer formation issues (Yu & O'Doherty, 2009).

Physical Properties and Handling

The physical properties of 1,2-Ethanediol, 1-(2-furanyl)-, (1R)- include a boiling point of 83–85 °C at 0.01 Torr and solubility in various organic solvents. It is noted for its ability to form a stable endo-peroxide with singlet oxygen and can be polymerized under acidic conditions. Due to potential irritations upon exposure, handling precautions recommend using a fume hood. It can be purified through distillation at reduced pressure and silica gel chromatography (Yu & O'Doherty, 2009).

Biocatalysis and Organic Synthesis

Research into asymmetric conversion and chemoenzymatic synthesis has shown the versatility of ethanediol derivatives in organic synthesis. Candida parapsilosis SYB-1, for instance, was identified as a biocatalyst for the preparation of optically active 1-phenyl-1,2-ethanediol, highlighting the compound's role in producing chiral building blocks. These findings underscore the significance of 1,2-Ethanediol derivatives in facilitating enantioselective biosynthesis, which is crucial for developing pharmaceutical intermediates and fine chemicals (Nie Yao, 2003).

Molecular Interactions and Crystal Structure

Investigations into the molecular interactions and crystal structure of related ethanediol compounds, such as 1-phenyl-1,2-ethanediol, reveal insights into hydrogen bonding and supramolecular network formation. These studies contribute to understanding the compound's behavior in crystalline forms, which is beneficial for designing materials with specific properties (Bikas, Emami, & Kozakiewicz, 2019).

properties

IUPAC Name

(1R)-1-(furan-2-yl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSOKWRRCVPEJS-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447941
Record name 1,2-Ethanediol, 1-(2-furanyl)-, (1R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Ethanediol, 1-(2-furanyl)-, (1R)-

CAS RN

14086-08-9
Record name 1,2-Ethanediol, 1-(2-furanyl)-, (1R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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